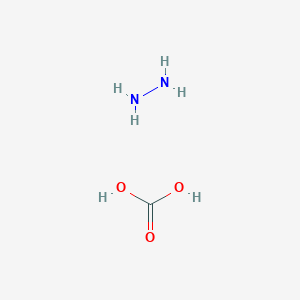
Hydrazine Carbonate
Übersicht
Beschreibung
Hydrazine Carbonate is a compound with the molecular formula CH6N2O3 . It is a component compound of Carbonic Acid and Hydrazine . The molecular weight of Hydrazine Carbonate is 94.07 g/mol . It is used as a reducing agent, organic hydrazine derivative, and as rocket fuel .
Molecular Structure Analysis
The molecular structure of Hydrazine Carbonate consists of carbon, hydrogen, nitrogen, and oxygen atoms . The InChI representation of the molecule is InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 . The Canonical SMILES representation is C(=O)(O)O.NN .
Chemical Reactions Analysis
While specific chemical reactions involving Hydrazine Carbonate are not detailed in the available resources, hydrazine, a component of hydrazine carbonate, is known to react with a carbonyl to form a hydrazone . This reaction involves a mechanism similar to that of imine formation.
Physical And Chemical Properties Analysis
Hydrazine Carbonate has several computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are 94.03784206 g/mol . The Topological Polar Surface Area is 110 Ų . The Heavy Atom Count is 6 . The Formal Charge is 0 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases Hydrazine Carbonate is used in the synthesis of hydrazones, quinazolines, and Schiff bases . The process involves combining suitable aldehydes with four hydrazides . This synthesis can be achieved through various approaches including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Mechanosynthesis
The compound plays a crucial role in mechanosynthesis, a process that involves the grinding of solids to effect chemical reactions . In this context, Hydrazine Carbonate is used in the preparation of quinazolines .
Solid-State Melt Reactions
Hydrazine Carbonate is also used in solid-state melt reactions, particularly for the efficient synthesis of derivatives of (iso)nicotinic based hydrazones .
Post-Synthetic Modifications
Crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . Hydrazine Carbonate is essential in these reactions .
Chemometric Analysis
The compound is used in chemometric analysis, a method that extracts relevant information from experimental data . In this context, Hydrazine Carbonate is used in the analysis of mechanochemical and vapour-mediated reactions .
Biological Activities
Hydrazine Carbonate is used in the creation of novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . These compounds have a broad spectrum of biological activities and are particularly attractive in medicinal chemistry .
Safety and Hazards
Hydrazine Carbonate is highly hazardous. It may be fatal if inhaled, swallowed, or absorbed through the skin . It is extremely destructive to the mucous membranes and upper respiratory tract, eyes, and skin . Inhalation may result in spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema . Symptoms of exposure may include burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . It may cause allergic reactions and can cause CNS depression .
Zukünftige Richtungen
Hydrazine, a component of hydrazine carbonate, has been studied for its potential in boosting electrochemical hydrogen production . A bimetallic and hetero-structured phosphide catalyst has been fabricated to catalyze both hydrazine oxidation and hydrogen evolution reactions . This research suggests potential future directions in the use of hydrazine and its derivatives in energy-saving strategies for hydrogen production .
Wirkmechanismus
Target of Action
Hydrazine Carbonate, also known as “carbonic acid;hydrazine”, primarily targets carbonyl compounds . It reacts with carbonyl compounds to form a hydrazone . This reaction is a key step in various biochemical pathways and synthetic procedures .
Mode of Action
The mode of action of Hydrazine Carbonate involves a nucleophilic addition reaction . Hydrazine reacts with a carbonyl compound to form a hydrazone, a process similar to imine formation . During this reaction, the weakly acidic N-H bond of hydrazine is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Biochemical Pathways
The formation of hydrazones by the reaction of hydrazine with carbonyl compounds is a crucial step in several biochemical pathways . This reaction is a variant of the imine-forming reaction . The hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This overall process is known as the Wolff-Kishner reduction , which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .
Pharmacokinetics
The fractional availability of hydralazine, for instance, is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . These findings may provide some insight into the ADME properties of Hydrazine Carbonate.
Result of Action
The result of the action of Hydrazine Carbonate is the formation of a hydrazone, which can be further converted to an alkane . This transformation is significant in organic synthesis, particularly in the Wolff-Kishner reduction . The reaction product is an alkane, which is formed after the loss of N2 gas and protonation of the hydrazone .
Action Environment
The action of Hydrazine Carbonate can be influenced by environmental factors. For instance, in a primitive aquatic environment, hydrazine and its derivatives could have supplied a pathway for chemical evolution and the origin of life . Moreover, the presence of a double-bonded carbon-oxygen carbonyl in the environment can lead to the formation of a safe solid called hydrazone . The liquid hydrazine hydrate is then released by flushing the tank with warm water .
Eigenschaften
IUPAC Name |
carbonic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYMQUSHTAONGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563096 | |
| Record name | Carbonic acid--hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine Carbonate | |
CAS RN |
112077-84-6 | |
| Record name | Carbonic acid--hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






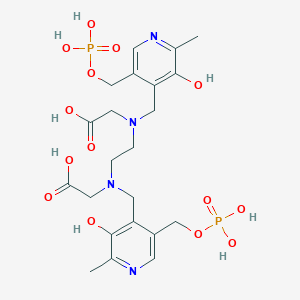
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
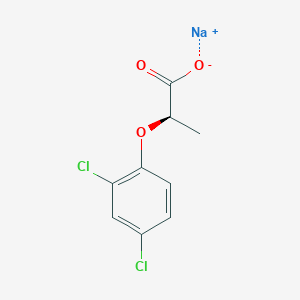
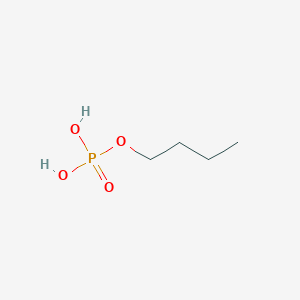
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
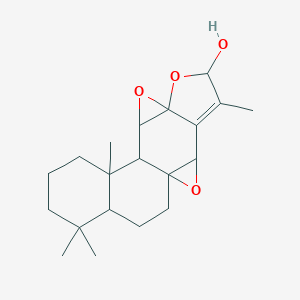

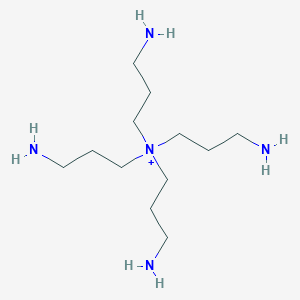
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
